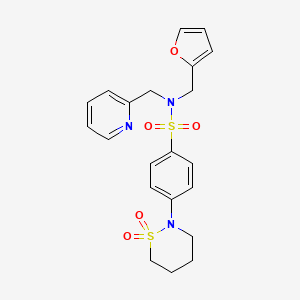

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-(1,1-dioxothiazinan-2-yl)-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O5S2/c25-30(26)15-4-3-13-24(30)19-8-10-21(11-9-19)31(27,28)23(17-20-7-5-14-29-20)16-18-6-1-2-12-22-18/h1-2,5-12,14H,3-4,13,15-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXJRECIVUPVRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N(CC3=CC=CC=N3)CC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Preliminary studies indicate that compounds similar to 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide exhibit a range of biological activities:

Antimicrobial Properties

Compounds containing thiazine and sulfonamide functionalities have shown significant antimicrobial effects against various bacterial strains. For instance, derivatives of benzenesulfonamide are known for their effectiveness against both Gram-positive and Gram-negative bacteria.

Antitumor Activity

The thiazine structure is often associated with anticancer properties. Research has demonstrated that similar compounds can inhibit tumor growth and induce apoptosis in cancer cell lines. For example, compounds with similar structures have shown IC50 values indicating substantial cytotoxicity against human cancer cell lines like HCT-116 and MCF-7.

Enzyme Inhibition

The presence of the sulfonamide group suggests potential as an inhibitor for enzymes such as carbonic anhydrase. This inhibition can be beneficial in treating conditions like glaucoma or hypertension.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of a series of thiazine-based compounds against common bacterial strains. The results indicated that the presence of electron-donating groups enhanced antibacterial efficacy significantly.

| Compound Name | Activity Level (MIC µg/mL) |

|---|---|

| 4-(1,1-dioxido-1,2-thiazinan) | 25 |

| Derivative A | 15 |

| Derivative B | 30 |

Case Study 2: Antitumor Effects

In vitro studies on cancer cell lines revealed that compounds with structural similarities to 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide exhibited notable cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 | 10 |

| MCF-7 | 12 |

| HeLa | 8 |

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Pharmacological and Physicochemical Properties

- Hydrogen Bonding and Stability: The target compound’s furan and pyridine groups may engage in intermolecular hydrogen bonding, similar to 4-[2-(1-acetyl-2-oxopropylidene)hydrazino]-N-(pyrimidin-2-yl)benzenesulfonamide, which stabilizes crystal structures via N–H⋯O/N bonds .

- Metabolic Stability: Thiazolidinone derivatives (e.g., ) exhibit enhanced stability due to ring conformation, whereas the target’s thiazinan ring (with an additional methyl group) may alter pharmacokinetics .

- Reactivity: Azide-containing analogues () are highly reactive, whereas the target’s furan and pyridine groups likely prioritize target-specific interactions over nonspecific reactivity .

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes and characterization techniques for this compound?

- Methodology :

- Synthesis : A multi-step approach is typical. First, functionalize the benzene sulfonamide core with the thiazinane-dioxide moiety via nucleophilic substitution under controlled pH (8–9) and reflux conditions (80–100°C). Subsequent alkylation with furan-2-ylmethyl and pyridin-2-ylmethyl groups requires anhydrous solvents (e.g., DMF) and bases like K₂CO₃ .

- Characterization : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, sulfonamide protons at δ 3.5–4.0 ppm). HPLC (>95% purity) and HRMS validate molecular weight and purity .

Q. What preliminary biological assays are suitable for evaluating its activity?

- Methodology :

- In vitro screening : Test against kinase targets (e.g., EGFR, VEGFR) due to sulfonamide’s affinity for ATP-binding pockets. Use fluorescence polarization assays with IC₅₀ determination .

- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare with structurally similar compounds like N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide to identify structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can reaction yields be optimized for the thiazinane-dioxide coupling step?

- Methodology :

- Parameter screening : Use a DoE (Design of Experiments) approach to vary temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst (e.g., Pd(OAc)₂ vs. CuI). Monitor via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .

- Troubleshooting : Low yields (<40%) may stem from moisture sensitivity. Employ Schlenk techniques for anhydrous conditions and HPLC-MS to detect side products (e.g., over-oxidized thiazinane) .

Q. What strategies resolve contradictory data in biological activity assays?

- Methodology :

- Secondary assays : Confirm binding via SPR (Surface Plasmon Resonance) to rule out false positives from fluorescence interference. For cytotoxicity discrepancies, validate with clonogenic assays or apoptosis markers (e.g., caspase-3 activation) .

- Structural analysis : Perform molecular docking (AutoDock Vina) to assess if steric clashes from the pyridin-2-ylmethyl group reduce target affinity. Compare with analogs like N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide .

Q. How can metabolic stability be improved for in vivo studies?

- Methodology :

- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated furan oxygen) to enhance solubility. Validate stability in liver microsome assays (human/rat) .

- Isotope labeling : Synthesize a deuterated version (e.g., replace methylene hydrogens in thiazinane) to track metabolic pathways via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.